Cas no 2228247-78-5 (3-(2-phenylphenyl)methylazetidin-3-ol)

3-(2-phenylphenyl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-phenylphenyl)methylazetidin-3-ol
- EN300-1861293
- 3-[(2-phenylphenyl)methyl]azetidin-3-ol
- 2228247-78-5
-
- インチ: 1S/C16H17NO/c18-16(11-17-12-16)10-14-8-4-5-9-15(14)13-6-2-1-3-7-13/h1-9,17-18H,10-12H2
- InChIKey: KUUHNPUKCYUSSQ-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2=CC=CC=C2C2C=CC=CC=2)CNC1
計算された属性
- せいみつぶんしりょう: 239.131014166g/mol
- どういたいしつりょう: 239.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(2-phenylphenyl)methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861293-1.0g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1861293-10.0g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1861293-5g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1861293-0.25g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1861293-2.5g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1861293-5.0g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1861293-0.1g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1861293-0.5g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1861293-0.05g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1861293-1g |
3-[(2-phenylphenyl)methyl]azetidin-3-ol |
2228247-78-5 | 1g |
$1057.0 | 2023-09-18 |
3-(2-phenylphenyl)methylazetidin-3-ol 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
3-(2-phenylphenyl)methylazetidin-3-olに関する追加情報
3-(2-Phenylphenyl)methylazetidin-3-ol: A Comprehensive Overview
3-(2-Phenylphenyl)methylazetidin-3-ol, also known by its CAS number 2228247-78-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.
The molecular structure of 3-(2-Phenylphenyl)methylazetidin-3-ol is characterized by a azetidine ring, a four-membered cyclic ether, which is substituted with a methyl group and a 2-phenylphenyl group. The azetidine ring contributes to the compound's rigidity and stability, while the phenyl groups introduce aromaticity and potential sites for further functionalization. This combination makes the compound a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of azetidine derivatives in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. For instance, researchers have explored the use of 3-(2-Phenylphenyl)methylazetidin-3-ol as a precursor for synthesizing bioisosteres, which are compounds that mimic the biological activity of existing drugs but with enhanced properties such as solubility and bioavailability.
In terms of synthesis, several methods have been reported for the preparation of 3-(2-Phenylphenyl)methylazetidin-3-ol. One common approach involves the nucleophilic substitution reaction of an appropriate azetidine derivative with a phenolic compound under specific reaction conditions. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The pharmacological properties of 3-(2-Phenylphenyl)methylazetidin-3-ol have been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant activities, which could be exploited in the development of novel therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.
Beyond its pharmacological applications, 3-(2-Phenylphenyl)methylazetidin-3-ol has also found utility in materials science. Its unique structural features make it an ideal candidate for use in polymer synthesis, where it can serve as a monomer or crosslinking agent to produce materials with tailored mechanical and thermal properties.
In conclusion, 3-(2-Phenylphenyl)methylazetidin-3--ol is a multifaceted compound with promising applications across various scientific disciplines. As research continues to uncover its potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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